Nucleophilic Addition Rate: Benzene Chromium Tricarbonyl vs. Uncomplexed Benzene
The aromatic ring in benzene chromium tricarbonyl exhibits a dramatic enhancement in electrophilicity relative to free benzene. In intermolecular competition experiments, the rate of ketyl radical addition to the complexed arene is accelerated by a factor of at least 100,000 compared to addition to uncomplexed benzene [1]. This quantifies the profound activation provided by the Cr(CO)₃ moiety.
| Evidence Dimension | Relative rate of nucleophilic/radical addition |
|---|---|
| Target Compound Data | Rate (complexed) |
| Comparator Or Baseline | Rate (uncomplexed benzene) |
| Quantified Difference | ≥ 100,000-fold acceleration |
| Conditions | Intermolecular ketyl radical addition competition experiments (SmI₂-mediated); density functional theory (DFT) calculations (B3LYP/LANL2DZ) |
Why This Matters
This massive rate enhancement is fundamental to the utility of benzene chromium tricarbonyl as a stoichiometric reagent for aromatic functionalization; substitution with uncomplexed benzene would yield no reaction under identical conditions.
- [1] Merlic, C. A., & Miller, M. M. (2001). Reactivity of (η6-arene)tricarbonylchromium complexes toward additions of anions, cations, and radicals. Journal of the American Chemical Society, 123(21), 4904–4918. View Source
